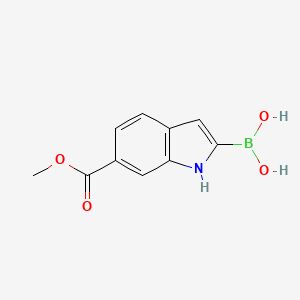

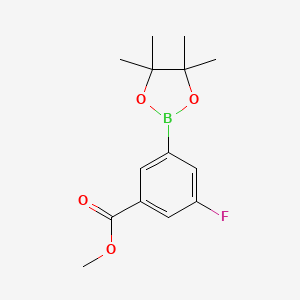

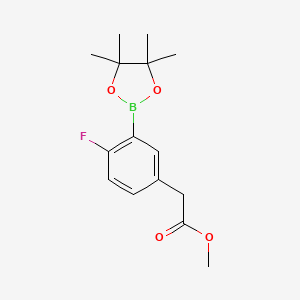

(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

説明

The compound “(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used as building blocks and synthetic intermediates . They have been widely studied in medicinal chemistry due to their potential in various biological applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acids and their derivatives has been growing, especially after the discovery of the drug bortezomib . The preparation of compounds with this chemical group is relatively simple and well known . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis

The molecular structure of boronic acids and their derivatives has been a subject of extensive study . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Chemical Reactions Analysis

Boronic acids and their derivatives have been used in various chemical reactions. They have been used as catalysts for the atom-economical, metal-free activation of alcohols without stoichiometric derivatization . The mild Lewis acidity of boronic acids, in conjunction with their ability to undergo reversible covalent exchange with hydroxy-containing substrates, can activate a wide variety of alcohols towards subsequent transformations under mild and selective conditions .科学的研究の応用

Catalytic Applications

A study by Zheng, Zhang, and Cui (2014) explored the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide with aryl boronic acids, which is a process relevant to (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid. They reported that this coupling is efficient for diverse product formation, showing potential applications in organic synthesis (Zheng, Zhang, & Cui, 2014).

Carbohydrate Recognition

Mulla, Agard, and Basu (2004) demonstrated the binding ability of boronic acids to diols. Specifically, 3-methoxycarbonyl-5-nitrophenyl boronic acid, related to (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, showed high affinity to both a catechol dye and fructose, suggesting its potential in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).

Synthesis Acceleration

Das et al. (2017) reported the use of boronic acid to accelerate a three-component reaction involving indoles, thiols, and glyoxylic acids for synthesizing α-sulfanyl-substituted indole-3-acetic acids. This highlights the role of boronic acids, including (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, in accelerating chemical reactions (Das et al., 2017).

Fluorescent Chemosensors

Huang et al. (2012) discussed the role of boronic acids in the development of selective fluorescent chemosensors. They highlighted the interaction of boronic acids with diols, which can be used in sensors to probe carbohydrates and other bioactive substances. This suggests that derivatives of boronic acids, such as (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, could be utilized in sensor technologies (Huang et al., 2012).

Drug Synthesis and Modification

Li et al. (2017) described a nickel-catalyzed process to replace carboxylic acids with boronate esters. This technique has implications for the synthesis and modification of complex molecules, including pharmaceuticals, suggesting potential uses for boronic acids in drug synthesis and modification (Li et al., 2017).

将来の方向性

The future of boronic acids and their derivatives in medicinal chemistry looks promising. The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

特性

IUPAC Name |

(6-methoxycarbonyl-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO4/c1-16-10(13)7-3-2-6-5-9(11(14)15)12-8(6)4-7/h2-5,12,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUMZMTTWWXRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=C(C=C2)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674982 | |

| Record name | [6-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid | |

CAS RN |

1150114-47-8 | |

| Record name | [6-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)

![4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1393492.png)

![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)